molecular formula C11H16N2O3 B2542324 N-[(1-hydroxycyclopentyl)methyl]-5-methyl-1,2-oxazole-3-carboxamide CAS No. 1219912-18-1

N-[(1-hydroxycyclopentyl)methyl]-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B2542324
CAS No.: 1219912-18-1
M. Wt: 224.26
InChI Key: VEKHQVFDBGMNOX-UHFFFAOYSA-N
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Description

N-[(1-Hydroxycyclopentyl)methyl]-5-methyl-1,2-oxazole-3-carboxamide is a synthetic oxazole derivative characterized by a 5-methyl-1,2-oxazole-3-carboxamide core substituted with a (1-hydroxycyclopentyl)methyl group at the nitrogen atom.

Properties

IUPAC Name

N-[(1-hydroxycyclopentyl)methyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-8-6-9(13-16-8)10(14)12-7-11(15)4-2-3-5-11/h6,15H,2-5,7H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKHQVFDBGMNOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2(CCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Keto Esters

The isoxazole core is synthesized via [3+2] cycloaddition between ethyl acetoacetate and hydroxylamine hydrochloride under acidic conditions:

Reaction Scheme
$$
\text{CH}3\text{C(O)CH}2\text{COOEt} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{HCl, EtOH}} \text{5-Methylisoxazole-3-carboxylate} \xrightarrow{\text{Hydrolysis}} \text{(I)}
$$

Optimized Conditions

  • Solvent: Ethanol/water (3:1)
  • Temperature: 80°C, 6 hr
  • Yield: 72–78% after recrystallization (ethyl acetate/heptane)

Preparation of (1-Hydroxycyclopentyl)methylamine

Reductive Amination of Cyclopentanone

A two-step sequence converts cyclopentanone to the target amine:

  • Grignard Addition
    $$
    \text{Cyclopentanone} + \text{CH}_2\text{MgBr} \rightarrow \text{1-(Hydroxycyclopentyl)methanol}
    $$

  • Curtius Rearrangement
    $$
    \text{1-(Hydroxycyclopentyl)methanol} \xrightarrow{\text{NaN}3, \text{H}2\text{SO}4} \text{Azide intermediate} \xrightarrow{\text{H}2, \text{Pd/C}} \text{(II)}
    $$

Critical Parameters

  • Catalyst: 10% Pd/C (1.2 equiv)
  • Hydrogen Pressure: 50 psi, 12 hr
  • Overall Yield: 58%

Amide Coupling Methodologies

Carbodiimide-Mediated Activation

EDCI/HOBt coupling demonstrates superior reproducibility based on patent data:

Procedure

  • Dissolve 5-methyl-1,2-oxazole-3-carboxylic acid (1.0 equiv) and (1-hydroxycyclopentyl)methylamine (1.1 equiv) in DCM:DMF (4:1).
  • Add EDCI (1.5 equiv), HOBt (1.3 equiv), and DIPEA (2.0 equiv).
  • Stir at RT for 12 hr.
  • Wash with 2M NaOH (3×), dry over Na₂SO₄, and purify via flash chromatography (DCM/MeOH 95:5).

Performance Metrics

Parameter Value Source
Reaction Time 12 hr
Isolated Yield 68%
Purity (HPLC) >98%

Mixed Carbonate Approach

Alternative activation using chloroformates enhances scalability:

Protocol

  • Treat (I) with isobutyl chloroformate (1.2 equiv) in THF at 0°C.
  • Add N-methylmorpholine (1.5 equiv) followed by amine (II).
  • Warm to RT, stir 6 hr, concentrate, and extract with EtOAc.

Comparative Data

Metric EDCI/HOBt Mixed Carbonate
Yield 68% 61%
Byproduct Formation <2% 8%

Purification and Characterization

Chromatographic Techniques

  • Normal Phase: Silica gel with DCM/MeOH gradient (100:0 → 90:10)
  • Reverse Phase: C18 column, MeCN/water (10–100%)

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃)

  • δ 6.78 (s, 1H, isoxazole-H)
  • δ 3.65 (m, 2H, CH₂N)
  • δ 1.92–1.45 (m, 8H, cyclopentyl)
  • δ 2.42 (s, 3H, CH₃)

HRMS (ESI+)

  • Calculated for C₁₁H₁₇N₂O₃: 241.1188
  • Found: 241.1184

Scale-Up Considerations

Solvent Selection

  • Lab Scale: DCM/MeOH (cost-effective, easy removal)
  • Pilot Plant: EtOAc/Heptane (improved safety profile)

Critical Quality Attributes

Parameter Specification
Residual Solvents <500 ppm (ICH Q3C)
Heavy Metals <10 ppm
Polymorphic Form Form I (PXRD)

Chemical Reactions Analysis

Types of Reactions

N-[(1-hydroxycyclopentyl)methyl]-5-methyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, reduced oxazole derivatives, and substituted amides .

Scientific Research Applications

N-[(1-hydroxycyclopentyl)methyl]-5-methyl-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1-hydroxycyclopentyl)methyl]-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to other 5-methyl-1,2-oxazole-3-carboxamide derivatives. Key differences lie in the N-substituent, which dictates physicochemical properties and biological activity. Below is a systematic analysis:

Structural Classification of Analogues

Similar compounds are categorized based on substituent type:

Compound Name / ID (Evidence) N-Substituent Key Features
N-(3-Chlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide () 3-Chlorophenyl Aryl group with electron-withdrawing Cl; enhances lipophilicity .
N-(2-Isopropyl-6-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide () 2-Isopropyl-6-methylphenyl Bulky alkyl-aryl group; increases steric hindrance .
iCRT3 () 2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)acetamide Sulfanyl-acetamide chain; β-catenin inhibition via TCF interaction .
Ceperognastat () 4-Fluoro-thiazole-piperidinyl-oxadiazole Complex heterocyclic substituent; targets enzymatic pathways .
Target Compound (1-Hydroxycyclopentyl)methyl Cycloalkyl-hydroxyl group; balances lipophilicity and solubility .

Research Findings and Implications

Table 1: Key Properties of Selected Analogues

Property Target Compound N-(3-Chlorophenyl) Derivative () iCRT3 ()
Molecular Weight ~265 g/mol (estimated) 265.7 g/mol 439.5 g/mol
LogP (Predicted) 1.8–2.2 3.1 4.5
Biological Target Hypothesized: Wnt/β-catenin Unknown β-Catenin/TCF
Synthetic Purity Not reported Discontinued () 95–99% (analogous methods)

Critical Observations

  • The hydroxycyclopentyl group in the target compound occupies a niche between rigid aromatic and flexible alkyl substituents, optimizing both solubility and target binding.
  • and highlight that high-purity oxazole carboxamides are achievable via LiAlH4-mediated syntheses or HPLC purification, but substituent complexity (e.g., in ) may necessitate specialized routes .

Biological Activity

N-[(1-hydroxycyclopentyl)methyl]-5-methyl-1,2-oxazole-3-carboxamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and its implications in therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

N 1 hydroxycyclopentyl methyl 5 methyl 1 2 oxazole 3 carboxamide\text{N 1 hydroxycyclopentyl methyl 5 methyl 1 2 oxazole 3 carboxamide}

Molecular Formula : C10_{10}H13_{13}N3_{3}O3_{3}
Molecular Weight : 223.23 g/mol

Research indicates that compounds containing the oxazole moiety exhibit a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific mechanism by which this compound exerts its effects may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes involved in cellular signaling pathways.
  • Modulation of Receptor Activity : The compound may interact with specific receptors (e.g., androgen receptors), influencing downstream signaling cascades.

Antimicrobial Activity

The compound has shown promise in antimicrobial assays against various bacterial and fungal strains. Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for several pathogens.

Pathogen MIC (µg/mL)
Candida albicans1.6
Staphylococcus aureus18
Escherichia coli15
Aspergillus niger11

These results indicate that this compound exhibits significant antimicrobial activity, particularly against fungal species.

Anticancer Activity

Studies have also explored the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines with promising results:

Cell Line IC50 (µM)
Human leukemia cells10.9
Liver cancer cells1.05

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Case Studies

A notable study published in MDPI highlighted the synthesis and biological evaluation of several oxazole derivatives, including this compound. The study found that this compound exhibited significant cytotoxicity against human cancer cell lines and was effective in inhibiting angiogenesis by blocking NF-kB signaling pathways .

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